molecular formula C13H13N7O2S B13370992 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B13370992
M. Wt: 331.36 g/mol
InChI Key: DGDXVJUAZPFTAL-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole and tetraazole rings, followed by their integration into the cyclopenta[b]thiophene framework.

    Formation of 3-methyl-1,2,4-oxadiazole: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.

    Formation of 1H-tetraazole: This involves the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Integration into the cyclopenta[b]thiophene framework: This step involves the coupling of the oxadiazole and tetraazole intermediates with a cyclopenta[b]thiophene derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its heterocyclic framework could be useful in the design of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound could serve as a precursor for the synthesis of other complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1,2,4-oxadiazole derivatives
  • 1H-tetraazole derivatives
  • Cyclopenta[b]thiophene derivatives

Uniqueness

What sets N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide apart is its combination of three distinct heterocyclic structures within a single molecule. This unique arrangement can confer specific properties that are not observed in simpler analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N7O2S

Molecular Weight

331.36 g/mol

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H13N7O2S/c1-7-16-10(22-17-7)5-14-12(21)11-8-3-2-4-9(8)23-13(11)20-6-15-18-19-20/h6H,2-5H2,1H3,(H,14,21)

InChI Key

DGDXVJUAZPFTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

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